PIGMENT RED 170

Description

The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Pigments agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

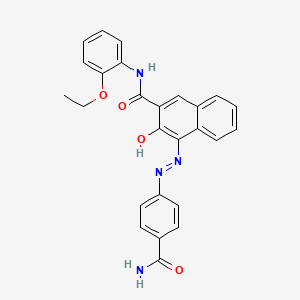

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O4/c1-2-34-22-10-6-5-9-21(22)28-26(33)20-15-17-7-3-4-8-19(17)23(24(20)31)30-29-18-13-11-16(12-14-18)25(27)32/h3-15,31H,2H2,1H3,(H2,27,32)(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVYDWVAGZBEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029243 | |

| Record name | C.I. Pigment Red 170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Red powder; [MSDSonline] | |

| Record name | 2-Naphthalenecarboxamide, 4-[2-[4-(aminocarbonyl)phenyl]diazenyl]-N-(2-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 120 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2786-76-7 | |

| Record name | Pigment Red 170 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2786-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 4-[2-[4-(aminocarbonyl)phenyl]diazenyl]-N-(2-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(aminocarbonyl)phenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 170 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54O6PK8790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT RED 120 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Pigment Red 170: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pigment Red 170 (C.I. 12475). This high-performance organic pigment is a staple in various industrial applications, and a thorough understanding of its chemistry is crucial for its effective utilization and for the development of new materials.

Chemical Identity and Properties

This compound, chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, is a monoazo pigment characterized by its bright, bluish-red shade and excellent fastness properties.[1] It is widely used in demanding applications such as automotive coatings, high-grade industrial paints, printing inks, and plastics.[1][2]

Physicochemical and Fastness Properties

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its physical, chemical, and resistance properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2786-76-7 | [1][2] |

| Molecular Formula | C₂₆H₂₂N₄O₄ | [1][2] |

| Molecular Weight | 454.48 g/mol | [2] |

| Density | 1.39 - 1.5 g/cm³ | [3][4] |

| pH Value | 6.5 - 7.5 | [1][2] |

| Oil Absorption | 35-45 ml/100g | [1] |

| Moisture Content | ≤1.0% | [1] |

| Water Soluble Matter | ≤1.0% | [1] |

| Electrical Conductivity | ≤500 µS/cm | [1] |

Table 2: Fastness and Resistance Properties of this compound

| Property | Rating (1-5, 5=excellent; Lightfastness 1-8, 8=excellent) | Reference |

| Light Fastness | 7 | [3] |

| Heat Resistance | 180 °C | [3] |

| Water Resistance | 5 | [3] |

| Oil Resistance | 5 | [3] |

| Acid Resistance | 5 | [1][3] |

| Alkali Resistance | 5 | [1][3] |

| Alcohol Resistance | 5 | [1] |

| Ester Resistance | 5 | [1] |

| Benzene Resistance | 5 | [1] |

| Ketone Resistance | 5 | [1] |

| Soap Resistance | 5 | [1] |

| Bleeding Resistance | 5 | [1] |

| Migration Resistance | 5 | [1] |

Chemical Structure

The molecular structure of this compound features a central azo group (-N=N-) connecting a substituted naphthalene ring system with a p-carbamoylphenyl group. The presence of the ethoxy, hydroxyl, and amide functional groups contributes to its coloristic properties and its high stability.

Caption: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

-

Diazotization of 4-Aminobenzamide: 4-Aminobenzamide is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at a low temperature to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (commonly known as Naphthol AS-PH) under controlled pH and temperature conditions to yield this compound.

Caption: Synthesis Pathway of this compound.

Experimental Protocol for Synthesis

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a peer-reviewed publication.[5][6]

Materials

-

4-Aminobenzamide (99.0%)

-

N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (Naphthol AS-PH, 98.5%)

-

Concentrated Hydrochloric Acid (36.0%)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Glacial Acetic Acid

-

Deionized Water

Part 1: Preparation of the Diazo Component

-

In a beaker, dissolve 13.7 g (0.100 mol) of 4-aminobenzamide in 100 mL of cold deionized water.

-

Add 13.7 g of concentrated hydrochloric acid (36%) to the mixture and stir for 20 minutes.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a 30% sodium nitrite solution (7.0 g) dropwise over 5 minutes while maintaining the temperature between 10-15 °C. Stir for 1 hour.

-

Add a small amount of sulfamic acid to quench any excess nitrous acid.

Part 2: Preparation of the Coupling Component

-

In a separate 500 mL beaker, dissolve 32.5 g (0.105 mol) of Naphthol AS-PH in 200 mL of deionized water.

-

Add 10.5 g of sodium hydroxide and stir.

-

Heat the solution to 65 °C until the Naphthol AS-PH is completely dissolved.

Part 3: Azo Coupling Reaction

-

Prepare a buffer solution by dissolving 3.0 g of sodium hydroxide and 13.5 g of glacial acetic acid in 250 mL of deionized water with crushed ice.

-

Add the buffer solution dropwise to the diazonium salt solution over 15 minutes to achieve a pH of 3.9. Maintain the temperature at 8-10 °C.

-

Add the prepared coupling component solution dropwise to the diazonium salt solution over 120 minutes.

-

During the addition, maintain the reaction temperature between 10-25 °C and the pH at 4.6.

-

Continue stirring for an additional 10 minutes after the addition is complete.

-

Filter the resulting precipitate and wash thoroughly with deionized water until the filtrate is neutral.

-

Dry the filter cake at 80 °C to obtain this compound.

This detailed protocol provides a solid foundation for the laboratory-scale synthesis of this compound, allowing for further research and development in the field of high-performance pigments.

References

- 1. This compound | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]

- 2. union-pigment.com [union-pigment.com]

- 3. This compound|Fast Red F2RK|CAS No.2786-76-7 [xcolorpigment.com]

- 4. sypigment.com [sypigment.com]

- 5. Preparation of γ-phase this compound through hydrothermal treatment and kaolin coating modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Profile of Pigment Red 170: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of Pigment Red 170 (C.I. 12475), a monoazo pigment widely utilized in various industrial applications. This document details the theoretical basis and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this pigment, presenting available data in a structured format and outlining detailed experimental protocols.

Introduction to this compound

This compound, chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, is a significant member of the Naphthol AS pigment family.[1] Its molecular structure, featuring an azo chromophore and multiple aromatic moieties, is responsible for its distinct bluish-red hue and its performance characteristics.[2] The pigment exists in different polymorphic forms, notably the α and γ phases, which can influence its physical and spectroscopic properties.[3] Understanding the spectroscopic signature of this compound is crucial for quality control, identification in various matrices, and for research into its properties and applications.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that obtaining high-resolution NMR data for this pigment is challenging due to its low solubility in common deuterated solvents.

| Spectroscopic Technique | Parameter | Value | Reference |

| UV-Vis Spectroscopy | λmax | Not explicitly found in searched literature | N/A |

| IR Spectroscopy | Key Vibrational Bands (cm⁻¹) | See Table 2 | [3] |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Not available in searched literature | N/A |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Not available in searched literature | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is fundamental to understanding the color of pigments. The absorption of light in the visible region by this compound is a direct consequence of its extended π-electron system, which includes the azo group and aromatic rings.

While a specific maximum absorption wavelength (λmax) for this compound in a given solvent was not explicitly available in the reviewed literature, the color of the pigment suggests strong absorption in the green-blue region of the visible spectrum (approximately 490-570 nm).[4]

Experimental Protocol: UV-Vis Spectroscopy of a Pigment Dispersion

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a pigment like this compound.

Objective: To determine the absorption spectrum and identify the λmax of this compound.

Materials:

-

This compound sample

-

Suitable organic solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or Chloroform)

-

Volumetric flasks and pipettes

-

Ultrasonic bath

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and transfer it to a volumetric flask (e.g., 10 mL).

-

Dissolution: Add a small amount of the chosen solvent to the flask and sonicate the mixture for 10-15 minutes to aid dissolution. Due to the low solubility of many pigments, complete dissolution may not be achieved, resulting in a fine dispersion.

-

Dilution: Dilute the stock solution to the mark with the solvent and mix thoroughly. A series of dilutions may be necessary to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse a clean quartz cuvette with a small amount of the pigment solution/dispersion before filling it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan the sample across a wavelength range of at least 300-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic vibrational bands corresponding to its amide, hydroxyl, azo, and aromatic components. The spectra of the α and γ crystalline phases of this compound are very similar, indicating that the phase transformation does not significantly alter the primary chemical structure.[3]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~3400-3200 | N-H stretching (amide), O-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1660-1630 | C=O stretching (Amide I) |

| ~1600-1450 | Aromatic C=C stretching, N=N stretching |

| ~1550-1510 | N-H bending (Amide II) |

| ~1300-1000 | C-N stretching, C-O stretching |

| ~850-750 | Aromatic C-H out-of-plane bending |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the crystalline form of the pigment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a solid pigment powder.

Objective: To obtain the FTIR spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound powder

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and ready for use.

-

Background Scan: Record a background spectrum with no sample on the ATR crystal. This will account for the absorbance of the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

Data Processing: After data collection, perform a baseline correction and, if necessary, an ATR correction using the spectrometer's software.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Should a suitable deuterated solvent be found that can dissolve a sufficient concentration of the pigment without causing degradation, the following experimental approach could be taken.

Experimental Protocol: NMR Spectroscopy of a Sparingly Soluble Compound

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

High-boiling point, deuterated solvent (e.g., DMSO-d₆, DMF-d₇)

-

NMR tube

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Place a few milligrams of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution: Cap the tube and attempt to dissolve the sample by gentle heating (if the compound is stable) and/or extended sonication. Visual inspection is necessary to assess the degree of dissolution.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A large number of scans may be required to achieve an adequate signal-to-noise ratio due to the low concentration.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will likely require a significantly longer acquisition time (several hours or more) than the ¹H spectrum due to the low natural abundance of ¹³C and the low sample concentration.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

Workflow and Logical Relationships

The spectroscopic analysis of this compound follows a logical workflow, from initial characterization to detailed structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has summarized the available spectroscopic information for this compound and provided detailed experimental protocols for its analysis using UV-Vis, IR, and NMR spectroscopy. While UV-Vis and IR spectroscopy are readily applicable for the characterization of this pigment, obtaining NMR data remains a significant challenge due to its poor solubility. Further research into appropriate solvent systems or the use of solid-state NMR spectroscopy could provide the missing detailed structural information. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with this important industrial pigment.

References

- 1. This compound | C26H22N4O4 | CID 17740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Preparation of γ-phase this compound through hydrothermal treatment and kaolin coating modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

Crystal Structure and Polymorphism of Pigment Red 170: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 170 is a high-performance monoazo pigment widely utilized in the automotive coatings, plastics, and printing ink industries due to its brilliant red hue and good fastness properties. The performance of this compound is intrinsically linked to its solid-state structure, exhibiting polymorphism, where different crystal forms of the same chemical entity possess distinct physical and chemical properties. Understanding and controlling this polymorphism is critical for optimizing its application performance, including color strength, opacity, lightfastness, and thermal stability. This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of this compound, summarizing key crystallographic data, detailing experimental characterization protocols, and illustrating the relationships between its different solid-state forms.

Polymorphic Forms of this compound

This compound is known to exist in at least four polymorphic forms: α, β, γ, and φ. Each of these polymorphs exhibits a unique crystal structure, leading to differences in their physical properties and application suitability.

-

α-Phase: This is an initial, metastable polymorph. It is characterized by a herringbone arrangement of the molecules with extensive hydrogen bonding.[1][2][3] The α-phase is known to be unstable and is typically converted to the more stable β or γ phases for practical applications.[4]

-

β-Phase: This is an industrially important polymorph, particularly for the coloration of plastics.[5] The β-phase has a layered crystal structure.[6] It is described as being monoclinic, with two plausible average structure models having the same unit-cell dimensions but different space groups: B21/g and P21/a.[5][6] A key feature of the β-phase is the presence of severe layer stacking disorder, which complicates its detailed structural elucidation.[5][6]

-

γ-Phase: This is another stable polymorph of this compound. The transformation from the unstable α-phase to the γ-phase can be achieved through hydrothermal treatment.[4][7]

-

φ-Phase: This polymorph is described as being more dense and more stable than the α-phase.[1][2][3] It is produced industrially by the thermal treatment of the α-phase in water at 130°C under pressure.[1][2][3] Similar to the β-phase, the φ-phase also has a layered structure where molecules are planar.[1][2][3]

Crystallographic Data

Table 1: Characteristic X-ray Powder Diffraction Peaks for α and γ Phases of this compound

| Polymorph | Characteristic 2θ Values (°)[4] |

| α-Phase | 5.3, 7.6, 8.2, 11.7, 15.9, 18.8 |

| γ-Phase | Absence of a peak in the 4-6° range |

Note: The diffraction data was collected using Cu Kα radiation. The γ-phase shares many overlapping peaks with the α-phase, but its distinguishing feature is the absence of the characteristic α-phase peak between 4° and 6° 2θ.[4]

Experimental Protocols

The characterization of this compound polymorphs relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments.

Synthesis of γ-Phase this compound via Hydrothermal Treatment

This protocol describes the conversion of the α-phase to the γ-phase.

-

Dispersion Preparation: Disperse the initial α-phase this compound in deionized water.

-

pH Adjustment: Adjust the pH of the mixture to 3.8 using glacial acetic acid and continue stirring for 10 minutes.[4]

-

Hydrothermal Treatment: Transfer the solution to an autoclave and heat in an oven at a controlled temperature (e.g., 140°C or 150°C) for a specific duration. The complete transformation from α to γ is reported to occur after 180 minutes at 140°C or 90 minutes at 150°C.[4][7]

-

Isolation and Drying: After cooling, filter the pigment solution, wash with deionized water until a neutral pH is achieved, and dry the final product at 80°C.[4]

X-ray Powder Diffraction (XRPD) Analysis

XRPD is a fundamental technique for identifying the different polymorphic forms of this compound.

| Parameter | Value |

| Instrument | Bruker D8A X-ray Diffractometer (or equivalent)[4] |

| X-ray Source | Cu Kα[4] |

| Voltage | 40 kV[4] |

| Current | 40 mA[4] |

| Scan Range (2θ) | 5 - 40°[4] |

| Temperature | Room Temperature[4] |

| Sample Preparation | Powdered sample |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to characterize the chemical structure of the pigment.

| Parameter | Value |

| Instrument | Thermo Scientific Nicolet 6700 FT-IR spectrometer (or equivalent)[8] |

| Accessory | "Smart Orbit" diamond micro-ATR accessory (or equivalent)[8] |

| Spectral Range | 4000 - 225 cm⁻¹[8] |

| Detector | DLaTGS[8] |

| Beamsplitter | CsI[8] |

| Sample Preparation | Dry powder |

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal stability and phase transitions of the pigment polymorphs. A specific protocol for this compound is not detailed in the provided search results, but a general procedure for organic pigments is as follows:

| Parameter | General Value |

| Sample Weight | 5 - 10 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 - 400 °C |

| Atmosphere | Inert (e.g., Nitrogen) |

| Crucible | Aluminum |

Visualizations

Polymorphic Transformation of this compound

Caption: Polymorphic transformations of this compound.

Experimental Workflow for Polymorph Characterization

Caption: Experimental workflow for this compound characterization.

References

- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 2. Naphthol Red - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Preparation of γ-phase this compound through hydrothermal treatment and kaolin coating modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of γ-phase this compound through hydrothermal treatment and kaolin coating modification - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

An In-depth Technical Guide to the α-phase and φ-phase of Pigment Red 170

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct characteristics of the α-phase and φ-phase of C.I. Pigment Red 170, a significant organic pigment utilized in various high-performance applications. This document details their structural differences, synthesis, and comparative properties, offering valuable insights for research and development.

Introduction to this compound and its Polymorphs

C.I. This compound is a monoazo pigment highly valued for its vibrant red hue and good fastness properties. It exists in several polymorphic forms, with the most commercially significant being the initially synthesized, metastable α-phase and the more stable, thermally treated φ-phase (often referred to as the γ-phase in literature). The distinct crystalline structures of these phases give rise to different physical and chemical properties, impacting their performance in various applications.

The α-phase typically exhibits a bluish-red shade, while the φ-phase is characterized by a more yellowish-red hue. The conversion from the α-phase to the φ-phase is a critical step in the manufacturing process to achieve desired application properties, such as enhanced stability and durability.

Comparative Analysis of α-phase and φ-phase Characteristics

The distinct properties of the α-phase and φ-phase are summarized in the tables below, providing a clear comparison of their known quantitative and qualitative characteristics.

Table 1: Physicochemical and Crystallographic Properties

| Property | α-Phase | φ-Phase / γ-Phase |

| Color Shade | Bluish-Red | Yellowish-Red |

| Molecular Arrangement | Herringbone pattern with extensive hydrogen bonding.[1][2] | Planar molecules arranged in layers with extensive hydrogen bonding within layers and Van der Waals forces between layers.[1][2] |

| Crystal System | Not explicitly reported in the searched literature. | Not explicitly reported in the searched literature. |

| Space Group | Not explicitly reported in the searched literature. | Not explicitly reported in the searched literature. |

| Unit Cell Parameters | Not explicitly reported in the searched literature. | Not explicitly reported in the searched literature. |

| Density | Less dense | Denser and more stable.[1][2] |

| Stability | Metastable | Thermodynamically more stable.[1][2] |

Table 2: Performance and Application Properties

| Property | α-Phase | φ-Phase / γ-Phase (Commercial Grades F3RK/F5RK) |

| Hiding Power | Generally lower | Opaque (F3RK) and transparent (F5RK) versions exist.[3] |

| Light Fastness (Scale 1-8) | Typically lower | 6-7[4] |

| Heat Resistance | Lower | Up to 180 °C |

| Solvent Fastness | Less stable to solvents | More stable to solvents.[4] |

| Tinctorial Strength | Lower | Higher (e.g., 189.5% for γ-phase).[5] |

| Specific Surface Area | Varies | ~23 m²/g (for Novoperm Red F2RK 70).[4] |

| Oil Absorption | Data not available | 35-45 ml/100g[6] |

Experimental Protocols

Synthesis of α-phase this compound

The synthesis of the α-phase of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Materials:

-

p-Aminobenzamide

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

N-(2-ethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-PH)

-

Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Sodium acetate

Procedure:

-

Diazotization:

-

Stir 13.6 parts by weight of p-aminobenzamide with 60 parts by volume of 5N hydrochloric acid.

-

Dilute the mixture with water and cool to 10°C.

-

Add 20 parts by volume of 5N sodium nitrite solution to carry out the diazotization.[7]

-

-

Coupling:

-

In a separate vessel, dissolve 33 parts by weight of Naphthol AS-PH in 450 parts by volume of water and 42 parts by volume of 5N sodium hydroxide solution, and clarify the solution.

-

To the diazonium salt solution, add 7 parts by volume of glacial acetic acid and 50 parts by volume of 2N sodium acetate solution.

-

Over a period of 30 to 45 minutes, slowly add the Naphthol AS-PH solution to the diazonium salt solution while maintaining the temperature between 10-15°C and stirring.

-

The resulting precipitate is the α-phase of C.I. This compound.

-

Isolate the precipitate by suction filtration and wash with water.[7]

-

Conversion of α-phase to φ/γ-phase via Hydrothermal Treatment

The metastable α-phase is converted to the more stable φ/γ-phase through a hydrothermal treatment process.

Materials:

-

α-phase this compound (aqueous filter cake)

-

Deionized water

Procedure:

-

Prepare a suspension of the α-phase this compound in deionized water.

-

Transfer the suspension to a pressure reactor (autoclave).

-

Heat the suspension to a temperature of 130-150°C and maintain this temperature under pressure.[1][5]

-

Complete conversion to the γ-phase is reported to occur at 140°C for 180 minutes or at 150°C for 90 minutes.[5]

-

-

After the treatment time, cool the reactor to room temperature.

-

Filter the resulting pigment suspension.

-

Wash the pigment with deionized water until the filtrate is neutral.

-

Dry the pigment to obtain the stable φ/γ-phase.

Visualizations

Synthesis and Phase Transformation Workflow

Caption: Workflow for the synthesis of α-phase and its transformation to the φ/γ-phase.

Conceptual Molecular Arrangement

Caption: Simplified representation of molecular packing in α and φ/γ phases.

Conclusion

The α-phase and φ/γ-phase of C.I. This compound exhibit distinct structural and performance characteristics. The initial α-phase, with its herringbone molecular arrangement, is metastable and possesses a bluish-red shade. Through hydrothermal treatment, it can be converted into the thermodynamically more stable φ/γ-phase, which features a planar, layered molecular structure and a yellowish-red hue. This phase transformation leads to significant improvements in properties such as lightfastness, heat stability, and tinctorial strength, making the φ/γ-phase suitable for demanding applications in coatings, plastics, and inks. Further research to fully elucidate the crystallographic parameters of both phases would be beneficial for a more complete understanding and optimization of this important pigment.

References

- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 2. Naphthol Red - Wikipedia [en.wikipedia.org]

- 3. Preparation of γ-phase this compound through hydrothermal treatment and kaolin coating modification - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of γ-phase this compound through hydrothermal treatment and kaolin coating modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Pigment Red 170

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 170 is a high-performance monoazo pigment belonging to the Naphthol AS pigment category. Chemically, it is known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide. It is widely utilized in demanding applications such as automotive coatings, industrial paints, printing inks, and plastics due to its brilliant bluish-red shade, high color strength, and good fastness properties. Understanding the thermal stability and degradation pathways of this compound is crucial for predicting its performance during high-temperature processing, ensuring the longevity of the final product, and assessing any potential environmental or health impacts from its degradation products.

This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its degradation mechanisms, thermal stability data, and detailed experimental protocols for its analysis.

Thermal Stability of this compound

The thermal stability of this compound is influenced by its crystalline structure. It exists in different polymorphic forms, with the φ polymorph being more dense and stable than the α polymorph. The thermal stability is a key parameter in applications where the pigment is subjected to high temperatures, such as in plastics processing and stoving enamels.

Technical data sheets and studies have reported varying heat stability for this compound, generally in the range of 200-240°C. The opaque F3RK version is noted to be more stable than the transparent F5RK version. Modifications to the pigment, such as coating with inorganic materials like kaolin or silica fume, have been shown to enhance its thermal stability. For instance, kaolin modification has been reported to increase the thermal decomposition temperature by 13°C.

Quantitative Thermal Analysis Data

The thermal stability of this compound and its modified forms has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes key quantitative data obtained from these analyses.

| Sample Type | Key Thermal Events | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |

| This compound (unmodified) | - | ~200-240 | - | |

| Kaolin-modified this compound | Increased thermal stability | +13°C compared to unmodified | - |

Note: The exact decomposition temperatures can vary depending on the specific grade of the pigment, its crystalline form, and the experimental conditions of the thermal analysis.

Predicted Degradation Pathways of this compound

The thermal degradation of azo pigments like this compound primarily proceeds through the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for its color. The degradation can be initiated by heat, leading to the formation of various smaller, volatile fragments. Based on the structure of this compound and the known degradation mechanisms of Naphthol AS pigments, a plausible thermal degradation pathway can be proposed.

The primary degradation step is the homolytic cleavage of the azo bond, resulting in the formation of two radical fragments. These highly reactive radicals can then undergo a series of further reactions, including hydrogen abstraction, fragmentation, and rearrangement to form stable end products.

Key predicted degradation steps include:

-

Azo Bond Cleavage: The initial and most critical step is the breaking of the -N=N- bond.

-

Decarboxylation: The carboxamide group on the naphthalene ring may undergo decarboxylation, releasing carbon dioxide.

-

Fragmentation of the Naphthol Moiety: The naphthol part of the molecule can fragment, potentially leading to the formation of 2-ethoxyaniline and other substituted aromatic compounds.

-

Fragmentation of the Phenyl Moiety: The p-carbamoylphenyl group can also fragment, potentially forming benzamide and other benzene derivatives.

Predicted Primary Degradation Products:

-

p-Aminobenzamide

-

3-hydroxy-2-naphthoic acid (2-ethoxy)anilide

-

2-Ethoxyaniline

-

Benzamide

-

Naphthalene derivatives

-

Carbon dioxide

-

Water

The following diagram illustrates the predicted primary degradation pathway of this compound.

Caption: Predicted thermal degradation pathway of this compound.

Experimental Protocols

The thermal stability and degradation of this compound are primarily investigated using a combination of thermoanalytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset and completion temperatures of decomposition, as well as the percentage of weight loss at different stages.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Atmosphere: The analysis is typically carried out under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of major weight loss events. The first derivative of the TGA curve (DTG curve) is used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used.

-

Atmosphere: The analysis is typically carried out under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: The sample is heated and/or cooled at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: A very small amount of the this compound sample (microgram to milligram range) is placed in a pyrolysis sample holder.

-

Instrumentation: A pyrolyzer is directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600-800°C) in an inert atmosphere (e.g., helium).

-

Gas Chromatography: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical column is a non-polar or medium-polarity capillary column.

-

Mass Spectrometry: The separated fragments are introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum for each peak in the chromatogram provides a unique fingerprint that can be used for identification by comparison with mass spectral libraries.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

C.I. This compound exhibits good thermal stability, making it suitable for a wide range of applications involving elevated temperatures. Its degradation is primarily initiated by the cleavage of the azo bond, leading to the formation of smaller aromatic fragments. The thermal performance of this compound can be further enhanced through surface modifications. A comprehensive understanding of its thermal behavior, as outlined in this guide, is essential for optimizing its use in various formulations and for ensuring the quality and durability of the end products. The application of advanced analytical techniques such as TGA, DSC, and Py-GC-MS provides the necessary data to fully characterize the thermal stability and degradation pathways of this important pigment.

An In-depth Technical Guide to the Photochemical Properties and Lightfastness of Azo Pigments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical properties of azo pigments and the critical factors influencing their lightfastness. It delves into the mechanisms of photodegradation, standardized experimental protocols for evaluation, and quantitative data for various azo pigment classes.

Introduction to Azo Pigments

Azo pigments are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (—N=N—) which act as the primary chromophore.[1][2][3] These pigments are responsible for a wide spectrum of vibrant colors, predominantly in the yellow, orange, and red ranges, making them commercially vital in industries such as paints, plastics, rubbers, and printing inks.[1][2][3] Unlike azo dyes, azo pigments are specifically designed to be insoluble in water and other common solvents.[1]

The chemical structure of azo pigments typically involves the azo group linking two aromatic ring systems.[3] A crucial aspect of their chemistry is the phenomenon of azo-hydrazone tautomerism, where the molecule can exist in equilibrium between the azo form and a hydrazone form.[1][4][5] This equilibrium can significantly influence the pigment's color, stability, and lightfastness.[5]

Photochemical Properties and Degradation Mechanisms

The interaction of light with azo pigments can initiate a series of photochemical reactions, leading to a loss of color, a phenomenon known as fading or photodegradation.[6] When a pigment molecule absorbs a photon of light, it is elevated from its ground state to an excited state.[7] From this high-energy state, the molecule can undergo several degradation pathways.

The primary mechanisms responsible for the photochemical degradation of azo pigments include:

-

Photo-oxidation: This is a dominant degradation pathway, often involving reaction with atmospheric oxygen. The excited pigment molecule can react with oxygen to form reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[4] These highly reactive species can then attack the pigment molecule, leading to the cleavage of the azo bond and subsequent fading.[8] The presence of moisture can accelerate this process.[9]

-

Photo-reduction: In the absence of oxygen or in the presence of a hydrogen-donating substance (like certain solvents or binders), photo-reduction can occur.[10] This process typically involves the addition of hydrogen atoms across the azo bond, forming a less colored hydrazo derivative, which can further break down into colorless aromatic amines.[10]

-

Direct Photolysis: High-energy radiation, particularly in the UV spectrum (300-400 nm), can possess sufficient energy to directly break the chemical bonds within the pigment molecule, including the azo linkage.[6][10]

The specific degradation pathway is heavily influenced by the pigment's chemical structure, its physical environment, and the wavelength of the incident light.[4][10][11]

A generalized pathway for the photodegradation process is illustrated below.

Many azo pigments exhibit azo-hydrazone tautomerism. The hydrazone form is often more susceptible to degradation by reactive oxygen species.[4]

Factors Influencing Lightfastness

Lightfastness is the measure of a pigment's resistance to fading upon exposure to light.[6] It is not an intrinsic property of the organic azo compound alone but is influenced by a multitude of factors.[1]

-

Chemical Constitution: The molecular structure is paramount. The presence of electron-withdrawing groups (e.g., sulfonic acid, halogens) can improve lightfastness by reducing the electron density at the azo group, making it less susceptible to oxidation.[8] Conversely, electron-donating groups can accelerate fading. Increasing molecular size and conjugation, such as in disazo and naphthazo structures, generally enhances photostability.[2][10]

-

Physical Form: The pigment's physical state, including its particle size, crystal structure (polymorphism), and degree of aggregation, plays a significant role. Larger aggregate particles decrease the surface area exposed to light and air per unit weight, which can lead to higher lightfastness.[9]

-

Pigment Concentration: Generally, higher pigment concentrations in a medium result in better lightfastness.[9] This is partly due to the self-shielding effect of the pigment particles and the change in aggregation state.[9]

-

Substrate and Binder: The medium in which the pigment is dispersed has a profound effect. The binder can influence oxygen and moisture permeability and may contain components that either inhibit or accelerate photodegradation. Some pigments can even act as photosensitizers, accelerating the degradation of the surrounding polymer binder.[12]

-

Environmental Conditions: The presence of oxygen and moisture are critical factors that often accelerate fading, particularly through photo-oxidative pathways.[9][13] High humidity can cause fibers or polymer binders to swell, increasing the diffusion of oxygen and moisture to the pigment surface.[9]

Experimental Protocols for Lightfastness Testing

Evaluating the lightfastness of pigments involves accelerated aging protocols that simulate long-term exposure to indoor or outdoor light conditions.

Standardized Methodologies: Several standard methods are employed to ensure reproducible results:

-

Natural Climate Exposure Test: Samples are placed outdoors and exposed to natural sunlight and weather conditions.[14] While this provides real-world data, it is time-consuming and results can vary with geography and season.[15]

-

Xenon Arc Lamp Exposure: This is the most common laboratory method as the spectral output of a xenon arc lamp, when properly filtered, closely simulates natural sunlight.[14] The ASTM D4303 standard, for example, outlines procedures for testing artists' materials using xenon-arc sources to simulate indoor exposure.[16]

-

Ultraviolet (UV) Exposure Testing: Samples are exposed to UV lamps in an accelerated aging chamber.[14] This method is effective for screening materials but may not fully replicate the broader spectrum of sunlight.

Evaluation and Rating: The degree of fading is assessed by comparing the exposed sample to an identical, unexposed sample kept in the dark.[15] The change in color is quantified using colorimetric measurements (e.g., CIELAB ΔE*) or visually rated against a standard scale.

-

The Blue Wool Scale (BWS): This is the most widely accepted method for rating lightfastness in the pigment and textile industries.[8] The scale consists of eight strips of blue wool fabric, each dyed with a blue dye of progressively higher lightfastness. The sample being tested is exposed alongside these standards. The lightfastness rating is determined by which blue wool strip fades to the same extent as the sample. A rating of 1 indicates very poor lightfastness, while a rating of 8 signifies excellent lightfastness.[8][15]

Detailed Experimental Workflow:

The following protocol outlines a typical procedure for lightfastness testing according to standards like ASTM D4303.

-

Sample Preparation:

-

The azo pigment is thoroughly dispersed into the desired medium (e.g., acrylic emulsion, oil, plastic) at a standardized concentration.

-

The dispersion is applied as a uniform film onto a suitable, inert substrate (e.g., glass, metal panel, or paper).

-

A portion of each sample is masked with an opaque material (e.g., aluminum foil) to serve as the unexposed reference.[15][17] The remaining part is left for exposure.

-

Blue Wool standards are prepared for co-exposure.

-

-

Accelerated Exposure:

-

The prepared samples and Blue Wool standards are mounted in a xenon arc test chamber.

-

Exposure conditions are set according to the relevant standard (e.g., ASTM D4303 Method C):

-

The exposure continues for a specified duration or until a certain total radiant exposure is reached (e.g., 1260 MJ/m²).[16]

-

-

Evaluation:

-

After exposure, the samples are removed from the chamber.

-

The opaque mask is removed.

-

The color difference (ΔE*) between the exposed and unexposed portions of the sample is measured using a spectrophotometer or colorimeter.

-

The visual change in the sample is compared to the fading of the co-exposed Blue Wool standards.

-

The lightfastness rating (1-8) is assigned based on the Blue Wool standard that shows a similar degree of fading.

-

Quantitative Data on Azo Pigment Lightfastness

The lightfastness of azo pigments varies significantly depending on their chemical class. High-performance azo pigments have been developed to meet stringent requirements for applications like automotive paints and durable coatings.[2] The table below summarizes typical lightfastness ratings for several common classes of azo pigments.

| Pigment Class | C.I. Name Examples | Typical BWS Rating (Full Strength) | Chemical & Physical Properties | Common Applications |

| Pyrazolones | P.O. 13, P.Y. 100 | 6 - 7 | Good transparency and heat resistance; can be sensitive to solvents.[2] | Architectural paints, artist colors, textiles.[2] |

| Naphthol Reds | P.R. 2, P.R. 9, P.R. 112, P.R. 170 | 6 - 7 | Good tinting strength and resistance to acids/alkalis; can have poor bleed resistance.[2] | Architectural and automotive paints, plastics.[2] |

| β-Naphthols | P.O. 5, P.R. 3, P.R. 4 | 5 - 6 | Good chemical resistance but generally lower lightfastness than Naphthol AS types. | Printing inks, general industrial paints. |

| Diarylide Yellows | P.Y. 12, P.Y. 13, P.Y. 83 | 4 - 6 | Excellent color strength but moderate lightfastness; poor solvent resistance. | Printing inks (especially packaging), plastics. |

| Benzimidazolones | P.Y. 151, P.Y. 154, P.O. 64, P.R. 175 | 7 - 8 | Excellent lightfastness, weather resistance, and heat stability. | High-performance coatings (automotive), plastics. |

| Disazo Condensation | P.Y. 93, P.R. 144, P.R. 220 | 7 - 8 | High molecular weight imparts excellent resistance to migration, solvents, and light.[2] | High-grade plastics, fibers, specialized inks. |

Note: BWS (Blue Wool Scale) ratings can vary based on pigment concentration, the medium used, and the presence of stabilizers like UV absorbers.

Conclusion

The photochemical stability of azo pigments is a complex interplay of their inherent chemical structure, physical form, and surrounding environment. Degradation is primarily driven by photo-oxidative and photo-reductive processes initiated by the absorption of light, leading to the cleavage of the characteristic azo bond. A thorough understanding of these mechanisms and the factors influencing lightfastness—from molecular substituents to binder composition—is essential for the development and selection of durable colorants. Standardized testing protocols, particularly xenon arc exposure coupled with the Blue Wool Scale, provide a reliable framework for quantifying and comparing the lightfastness of these vital industrial pigments. The continued development of high-performance azo pigments, such as the benzimidazolone and disazo condensation classes, demonstrates successful strategies in molecular engineering to achieve superior stability for demanding applications.

References

- 1. Azo dye - Wikipedia [en.wikipedia.org]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. books.rsc.org [books.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lightfastness - Wikipedia [en.wikipedia.org]

- 7. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Factors Affecting The Light Fastness Of Reactive Dyed Fabrics - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]

- 10. researchgate.net [researchgate.net]

- 11. The photochemistry of azo-dyes. The wavelength-dependent photo-reduction of 4-diethylamino-4′-nitroazobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lonroy.com [lonroy.com]

- 15. justpaint.org [justpaint.org]

- 16. micomlab.com [micomlab.com]

- 17. Testing lightfastness of handmade artist grade paints [lostincolours.com]

Naphthol AS Pigments: A Toxicological and Ecotoxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Naphthol AS pigments are a class of synthetic organic azo colorants widely used in various industrial applications, including printing inks, paints, plastics, and textiles. Given their widespread use, a thorough understanding of their toxicological and ecotoxicological properties is crucial for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available data, focusing on quantitative toxicological and ecotoxicological endpoints, detailed experimental protocols, and a generalized workflow for toxicological assessment.

Toxicological Data

The toxicological profile of Naphthol AS pigments has been evaluated through various studies, primarily following standardized OECD guidelines. The data indicates a generally low level of acute toxicity, though some potential for skin sensitization has been noted.

Acute Toxicity

Naphthol AS pigments generally exhibit low acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of Naphthol AS Pigments and Analogues

| Pigment | Test Guideline | Species | Route | Endpoint | Value | Reference |

| Pigment Red 7 | Not specified | - | Oral | LD50 | > 5000 mg/kg bw | [1] |

| Pigment Red 11 (analogue) | OECD TG 401 | Wistar Rat | Oral | LD50 | > 5000 mg/kg bw | [1] |

| Pigment Red 23 (analogue) | Not specified | Rat | Oral | LD50 | > 6000 mg/kg bw | [1] |

| Naphthol Red Pigment (general) | Not specified | - | Dermal | - | Classified as non-hazardous | [2] |

| 1-Naphthol | Not specified | Rat | Oral | LD50 | 2.3 g/kg | [3] |

Repeated Dose Toxicity

Sub-chronic oral toxicity studies on several Naphthol AS pigment analogues have not shown significant adverse effects at high dose levels.

Table 2: Repeated Dose Toxicity of Naphthol AS Pigments and Analogues

| Pigment | Test Guideline | Species | Route | Duration | NOAEL | Reference |

| Pigment Red 22 | OECD TG 422 | Sprague-Dawley Rat | Oral (gavage) | 37 days (males), ~40 days (females) | 1000 mg/kg bw/day | [1] |

| Pigment Red 112 (analogue) | OECD TG 407 | Rat | Oral (gavage) | 28 days | 1000 mg/kg bw/day | [1] |

| Pigment Red 170 (analogue) | OECD TG 407 | Rat | Oral (food) | 28 days | ~1000 mg/kg bw/day (12500 ppm) | [1] |

Skin and Eye Irritation

The available data suggests that Naphthol AS pigments are generally not irritating to the skin or eyes.

Table 3: Skin and Eye Irritation of Naphthol AS Pigments

| Product | Test Guideline | Species | Endpoint | Result | Reference |

| Naphthol Red Pigment (general) | Not specified | - | Skin Irritation | Not classified as an irritant | [2] |

| Naphthol Red Pigment (general) | Not specified | - | Eye Irritation | Not classified as an irritant | [2] |

| 1-Naphthol (0.5%) in hair dye | Not specified | - | Skin Irritation | Not an irritant at low concentrations | [3] |

| 1-Naphthol | Not specified | Rabbit | Eye Irritation | Caused corneal opacities at 2-2.5% | [4] |

Skin Sensitization

While some Naphthol AS pigments are classified as non-sensitizers, there is evidence of skin sensitization potential for others, with some reports of allergic contact dermatitis in occupational settings.[2][5][6]

Table 4: Skin Sensitization of Naphthol AS Pigments

| Product | Test Guideline | Species | Endpoint | Result | Reference |

| Naphthol Red Pigment (general) | Not specified | - | Skin Sensitization | Category 1 Hazard (skin sensitiser) | [2] |

| Naphthol AS | Patch Test | Human | Skin Sensitization | Positive in 24 out of 53 workers | [5] |

Genotoxicity and Carcinogenicity

In vitro genotoxicity studies on several Naphthol AS pigment analogues have yielded negative results.[1] Carcinogenicity data is limited, but a two-year feeding study with Pigment Red 23 in rats showed equivocal evidence for renal tumors at a high feed concentration of 50,000 ppm.[1] It is important to note that some azo pigments have the potential to cleave and release aromatic amines, some of which are known carcinogens; however, no data were identified for Naphthol AS pigments that release any of the 22 known carcinogenic aromatic amines.[1]

Ecotoxicological Data

The ecotoxicological data for Naphthol AS pigments is limited, but generally suggests a low hazard to aquatic organisms, primarily due to their low water solubility.

Table 5: Aquatic Toxicity of Naphthol AS Pigments

| Product | Endpoint | Value | Reference |

| Naphthol Red Pigment (general) | Acute aquatic hazard | >100 mg/L (Acute toxicity estimate) | [2] |

| Naphthol Red Pigment (general) | Long-term aquatic hazard | >100 mg/L (Acute toxicity estimate) | [2] |

Signaling Pathways

Despite a comprehensive search of available literature, no specific information was found regarding the signaling pathways affected by Naphthol AS pigments. This suggests a potential data gap in the current understanding of the molecular mechanisms underlying their toxicological effects.

Experimental Protocols

The toxicological and ecotoxicological evaluation of Naphthol AS pigments largely relies on standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed methodologies to ensure the reliability and comparability of data.

Summary of Key OECD Test Guidelines

-

OECD TG 401: Acute Oral Toxicity: This guideline details a method for assessing the acute toxic effects of a substance administered orally. The test substance is given in graduated doses to groups of experimental animals (typically rats), and observations of effects and mortality are made. The LD50 (median lethal dose) is then determined.[7]

-

OECD TG 402: Acute Dermal Toxicity: This guideline outlines the procedure for evaluating the acute toxicity of a substance applied to the skin. The test substance is applied to a shaved area of the skin of experimental animals (typically rats or rabbits) for 24 hours, and the animals are observed for signs of toxicity and mortality.[8][9]

-

OECD TG 404: Acute Dermal Irritation/Corrosion: This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to the skin of an animal (usually an albino rabbit) for a set period, and the resulting skin reactions (erythema and edema) are scored at specific intervals.[10]

-

OECD TG 406: Skin Sensitization: This guideline provides methods to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis). The Guinea Pig Maximisation Test (GPMT) and the Buehler Test are the preferred methods, involving an induction phase to sensitize the animals and a subsequent challenge phase to elicit a reaction.[11]

-

OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test: This guideline combines a repeated dose toxicity study with a screening test for reproductive and developmental effects. The test substance is administered daily to male and female rats over a defined period, including mating, gestation, and lactation, to assess general toxicity as well as effects on reproductive performance and offspring.[12][13]

-

OECD TG 301: Ready Biodegradability: This set of guidelines provides six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. These tests measure the extent of biodegradation by monitoring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption over a 28-day period.[14]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the toxicological assessment of a pigment, incorporating a weight-of-the-evidence approach and sequential testing to minimize animal use.

Conclusion

This technical guide summarizes the current state of knowledge regarding the toxicological and ecotoxicological properties of Naphthol AS pigments. The available data suggests a low order of acute toxicity, with skin sensitization being the primary health concern. Ecotoxicological data is limited but indicates a low hazard to aquatic life. A notable data gap exists concerning the specific cellular and molecular signaling pathways affected by these pigments. Further research in this area would provide a more complete understanding of their potential biological effects. The standardized OECD guidelines provide a robust framework for the continued safety assessment of these widely used colorants.

References

- 1. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 2. langridgecolours.com [langridgecolours.com]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Occupational pigmented contact dermatitis from Naphthol AS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthol AS as a cause of pigmented contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. Test No. 301: Ready Biodegradability | OECD [oecd.org]

Methodological & Application

Synthesis Protocols for High-Purity C.I. Pigment Red 170

Application Note

Introduction

C.I. Pigment Red 170 is a high-performance monoazo pigment prized for its vibrant bluish-red shade, excellent lightfastness, and thermal stability.[1][2] Chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, it finds extensive application in demanding sectors including automotive coatings, industrial paints, high-grade printing inks, and plastics.[1][2][3] The synthesis of this compound involves a two-step process: the diazotization of a primary aromatic amine, 4-aminobenzamide, followed by an azo coupling reaction with a coupling component, Naphthol AS-PH.[1][2][4] The initially formed α-crystalline phase is typically converted to the more stable and desirable γ-phase through a post-synthesis hydrothermal treatment.[2][4][5] This document provides detailed experimental protocols for the synthesis of high-purity this compound, including the final conversion to the γ-phase, and methods for its characterization.

Key Reaction Parameters

The synthesis of this compound is governed by several critical parameters that influence the yield, purity, and final properties of the pigment. Careful control of these parameters is essential for achieving a high-quality product.

| Parameter | Value/Range | Significance |

| Diazotization | ||

| Reactant 1 | 4-Aminobenzamide | Primary aromatic amine |

| Reactant 2 | Sodium Nitrite | Diazotizing agent |

| Acid | Hydrochloric Acid | Catalyst and pH control |

| Temperature | 0 - 5 °C | Prevents decomposition of the diazonium salt |

| Azo Coupling | ||

| Reactant 1 | Diazonium Salt of 4-Aminobenzamide | Electrophile |

| Reactant 2 | Naphthol AS-PH | Coupling Component |

| pH | 4.0 - 6.0 | Influences the rate and position of coupling |

| Temperature | 10 - 25 °C | Controls reaction rate and crystal growth |

| Phase Conversion | ||

| Treatment | Hydrothermal | Converts α-phase to stable γ-phase |

| Temperature | 130 - 150 °C | Drives the crystalline phase transition[2][4][5] |

| Duration | 90 - 180 minutes | Ensures complete conversion to the γ-phase[5] |

Experimental Protocols

Materials

-

4-Aminobenzamide (Red Base DB-70, ≥99% purity)[5]

-

3-Hydroxy-N-(2-ethoxyphenyl)-2-naphthalenecarboxamide (Naphthol AS-PH, ≥98.5% purity)[5]

-

Concentrated Hydrochloric Acid (36%)[5]

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Glacial Acetic Acid[5]

-

Deionized Water

-

Ice

Protocol 1: Diazotization of 4-Aminobenzamide

-

In a 1 L beaker, suspend 4-aminobenzamide in deionized water.

-

Add concentrated hydrochloric acid to dissolve the amine. The solution should be acidic.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

-

Slowly add the sodium nitrite solution to the cold amine solution, ensuring the temperature remains between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt of 4-aminobenzamide.

Protocol 2: Preparation of the Coupling Component Solution

-

In a 500 mL beaker, add 32.5 g (0.105 mol) of Naphthol AS-PH to 200 mL of deionized water.[5]

-

While stirring, add 10.5 g of sodium hydroxide to the suspension.[5]

-

Heat the mixture to 65 °C with continuous stirring until the Naphthol AS-PH is completely dissolved, forming a clear solution.[5]

-

Cool the solution to room temperature.

Protocol 3: Azo Coupling Reaction

-

To the freshly prepared, cold diazonium salt solution from Protocol 1, slowly add the Naphthol AS-PH solution from Protocol 2 over a period of approximately 120 minutes.[5]

-

Maintain the temperature of the reaction mixture between 10-25 °C and the pH at approximately 4.6.[5] The pH can be adjusted using a buffer solution or dilute sodium hydroxide/acetic acid.

-

A red precipitate of this compound in its α-crystalline form will form immediately.

-

Continue stirring the suspension for an additional 2 hours at the same temperature to ensure the reaction goes to completion.

Protocol 4: Purification of the Crude Pigment

-

Filter the crude this compound suspension using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 7).[5] This removes unreacted salts and other water-soluble impurities.

-

For higher purity, the filter cake can be re-slurried in a suitable organic solvent, such as ethanol or isobutanol, heated, and then filtered again to remove organic impurities.[6]

-

Dry the purified pigment in an oven at 80 °C.[5]

Protocol 5: Hydrothermal Treatment for γ-Phase Conversion

-

Transfer the wet filter cake of the purified α-phase this compound to a laboratory-scale autoclave.[5][7]

-

Add a sufficient amount of deionized water to create a slurry.[5]

-

Seal the autoclave and heat it to 140-150 °C.[5] The pressure inside the autoclave will increase due to the steam.

-

Maintain this temperature for 90 to 180 minutes. A treatment at 150 °C for 90 minutes or 140 °C for 180 minutes is reported to achieve complete conversion to the γ-phase.[5]

-

Allow the autoclave to cool down to room temperature.

-

Filter the resulting γ-phase this compound.

-

Wash the filter cake with deionized water and dry it in an oven at 80 °C.[5]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of high-purity γ-phase this compound.

Data Presentation

Expected Properties and Purity of Synthesized this compound

| Property | Specification | Method |

| Physical Appearance | Fine Red Powder | Visual Inspection |

| Crystalline Phase | γ-phase | X-Ray Diffraction (XRD) |

| Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Tinctorial Strength | 100-105% (relative to standard) | Colorimetric Analysis |

| Heat Resistance | Up to 280 °C | Thermogravimetric Analysis (TGA) |

| Light Fastness | 7-8 (on a scale of 1-8) | Xenon Arc Lamp Weathering |

| Water Soluble Matter | ≤ 1.0% | Gravimetric Analysis |

Signaling Pathway Diagram (Chemical Transformation)

Caption: Chemical transformation pathway for this compound synthesis.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 3. China this compound F5RK / CAS 2786-76-7 factory and manufacturers | Precise Color [precisechem.com]

- 4. Naphthol Red - Wikipedia [en.wikipedia.org]

- 5. Preparation of γ-phase this compound through hydrothermal treatment and kaolin coating modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1658336B1 - Mixed crystals comprising ci this compound derivatives - Google Patents [patents.google.com]

- 7. techinstro.com [techinstro.com]